2-(膦甲基)戊二酸
概述
描述
2-(膦甲基)戊二酸,通常称为 PMPA,是一种强效且选择性的 N-乙酰化-α-连接-酸性二肽酶 (NAALADase) 抑制剂,也称为谷氨酸羧肽酶 II。该酶参与神经肽 N-乙酰-天冬氨酰-谷氨酸的水解,生成 N-乙酰-天冬氨酸和谷氨酸。 PMPA 在神经保护和治疗各种神经系统疾病方面显示出巨大的潜力 .
科学研究应用
2-(膦甲基)戊二酸在科学研究中具有广泛的应用:
作用机制
2-(膦甲基)戊二酸通过选择性抑制 NAALADase 酶发挥作用。这种抑制阻止了 N-乙酰-天冬氨酰-谷氨酸水解为 N-乙酰-天冬氨酸和谷氨酸,从而降低了大脑中谷氨酸的水平。过量的谷氨酸与兴奋性毒性有关,兴奋性毒性会导致神经元损伤。 通过抑制 NAALADase,PMPA 有助于保护神经元免受兴奋性毒性损伤 .
生化分析
Biochemical Properties
2-(Phosphonomethyl)pentanedioic acid interacts with the enzyme GCPII, inhibiting its activity. The IC50 value of 2-PMPA for GCPII is 300 pM . This interaction prevents the breakdown of NAAG into NAA and glutamate, thereby influencing biochemical reactions involving these molecules .
Cellular Effects
2-(Phosphonomethyl)pentanedioic acid influences cell function by modulating the activity of GCPII. By inhibiting GCPII, 2-PMPA prevents the formation of glutamate from NAAG. This can have various effects on cellular processes, including cell signaling pathways and cellular metabolism, as glutamate is a key neurotransmitter in the brain .
Molecular Mechanism
The molecular mechanism of action of 2-(Phosphonomethyl)pentanedioic acid involves its binding to GCPII, inhibiting the enzyme’s activity. This prevents the hydrolysis of NAAG into NAA and glutamate. As a result, the levels of NAAG increase, while the levels of glutamate decrease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Phosphonomethyl)pentanedioic acid can change over time. For example, intraperitoneal administration of 100 mg/kg 2-PMPA results in a maximum concentration in plasma of 275 μg/mL at 0.25 h . The half-life, area under the curve, apparent clearance, and volume of distribution are 0.64 h, 210 μg×h/mL, 7.93 mL/min/kg, and 0.44 L/kg, respectively .
Dosage Effects in Animal Models
The effects of 2-(Phosphonomethyl)pentanedioic acid can vary with different dosages in animal models. For instance, 2-PMPA at 250 mg/kg, in an anesthetized mouse, after an initial rise, produces a rapid decline and a striking attenuation in BOLD signals in gray matter .
Metabolic Pathways
2-(Phosphonomethyl)pentanedioic acid is involved in the metabolic pathway of NAAG. By inhibiting GCPII, it prevents the breakdown of NAAG into NAA and glutamate .
准备方法
合成路线和反应条件
2-(膦甲基)戊二酸的合成通常涉及在受控条件下用膦甲基试剂与戊二酸反应。反应在催化剂和溶剂的存在下进行,这些催化剂和溶剂有利于所需产物的形成。 该过程涉及多个步骤,包括保护和脱保护官能团,以确保膦甲基衍生物的选择性形成 .
工业生产方法
2-(膦甲基)戊二酸的工业生产遵循类似的合成路线,但规模更大。 该过程针对产率和纯度进行了优化,通常涉及连续流反应器和先进的纯化技术,如结晶和色谱法,以获得高纯度 PMPA .
化学反应分析
反应类型
2-(膦甲基)戊二酸会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以将膦甲基转化为其他官能团。
取代: 膦甲基可以在适当的条件下被其他基团取代.
常见试剂和条件
这些反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 反应通常在受控温度和 pH 下进行,以确保选择性和产率 .
主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会生成膦酸衍生物,而取代反应可以生成各种取代的戊二酸衍生物 .
相似化合物的比较
类似化合物
ZJ43: 另一种 NAALADase 抑制剂,但与 PMPA 相比效力较低.
2-(羟基膦酰甲基)戊二酸: PMPA 和其他类似抑制剂合成的前体.
独特性
2-(膦甲基)戊二酸以其对 NAALADase 的高效力和选择性而独树一帜。它的 Ki 值为 275 pM,使其成为该酶最有效的抑制剂之一。
属性
IUPAC Name |
2-(phosphonomethyl)pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O7P/c7-5(8)2-1-4(6(9)10)3-14(11,12)13/h4H,1-3H2,(H,7,8)(H,9,10)(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEYJGQFXSTPMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CP(=O)(O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436036 | |
Record name | 2-(phosphonomethyl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173039-10-6 | |
Record name | 2-(Phosphonomethyl)pentanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173039-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-PMPA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173039106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(phosphonomethyl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PMPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH88WJG9LJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2-PMPA?
A1: 2-PMPA acts as a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), also known as N-acetylated alpha-linked L-amino dipeptidase (NAALADase) [, , , , , , ].
Q2: How does 2-PMPA's inhibition of GCPII impact neurotransmission?
A2: GCPII typically breaks down N-acetylaspartylglutamate (NAAG) into N-acetyl-aspartate (NAA) and glutamate. By inhibiting GCPII, 2-PMPA prevents NAAG breakdown, leading to increased NAAG levels and potentially modulating glutamatergic neurotransmission [, , , , ].
Q3: Does GCPII inhibition by 2-PMPA have implications beyond the nervous system?
A3: Yes, research suggests that GCPII inhibition by 2-PMPA could be relevant in other conditions like inflammatory bowel disease (IBD) and cancer, where GCPII is upregulated [].
Q4: What is the molecular formula and weight of 2-PMPA?
A4: The molecular formula of 2-PMPA is C6H11O8P and its molecular weight is 258.12 g/mol [].
Q5: Is there any available spectroscopic data for 2-PMPA?
A5: While specific spectroscopic data is not provided in the provided abstracts, researchers commonly use techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to characterize 2-PMPA and its derivatives [, , ].
Q6: Is there information about the compatibility of 2-PMPA with various materials?
A6: The provided abstracts focus on biological applications of 2-PMPA. Information on compatibility with specific materials outside biological contexts is not available.
Q7: Does 2-PMPA exhibit any catalytic properties itself?
A7: 2-PMPA primarily acts as an enzyme inhibitor, specifically targeting GCPII. There is no evidence suggesting it possesses inherent catalytic properties [, , ].
Q8: Have computational methods been employed to study 2-PMPA and its interactions?
A8: Yes, computational modeling and docking studies have been conducted to understand the interactions of 2-PMPA with the active site of GCPII, providing insights for the design of novel inhibitors [, ].
Q9: How do structural modifications of 2-PMPA affect its activity and selectivity?
A9: Research indicates that modifying the structure of 2-PMPA, such as adding specific chemical groups or altering its stereochemistry, can significantly influence its potency and selectivity for GCPII [, , , ].
Q10: What are the challenges associated with 2-PMPA's clinical translation, and how are they being addressed?
A10: 2-PMPA's poor oral bioavailability due to its multiple acidic functionalities poses a challenge for its clinical use. To overcome this, researchers are developing prodrugs that mask these charged groups to improve absorption and bioavailability. Examples include the use of pivaloyloxymethyl (POM), isopropoxycarbonyloxymethyl (POC), (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (ODOL), and alkyl esters [, , , , ].
Q11: What is the relationship between 2-PMPA dosage and its observed effects in vivo?
A11: Studies in animal models have demonstrated that 2-PMPA's effects are dose-dependent. For instance, in rodent models of neurological disorders, higher doses of 2-PMPA generally resulted in more pronounced neuroprotective effects [, , , ].
Q12: What are the main findings from preclinical studies on 2-PMPA's therapeutic potential?
A12: Preclinical studies have shown promising results using 2-PMPA in various disease models:
- Neurological Disorders: 2-PMPA demonstrates neuroprotective effects in models of stroke, amyotrophic lateral sclerosis (ALS), and other conditions involving glutamate excitotoxicity [, , , ].
- Psychiatric Disorders: Research suggests a potential for 2-PMPA in reducing the rewarding effects of cocaine and alcohol, indicating possible applications in addiction treatment [, , ].
- Inflammatory Bowel Disease (IBD): Studies in murine models of IBD show that 2-PMPA can ameliorate disease severity [].
Q13: Have any clinical trials been conducted with 2-PMPA?
A13: While preclinical data on 2-PMPA appears promising, the provided abstracts do not mention any completed clinical trials.
Q14: Is there evidence of resistance developing to 2-PMPA?
A14: The provided abstracts do not discuss any specific mechanisms of resistance to 2-PMPA.
Q15: What is known about the toxicity profile of 2-PMPA?
A15: The abstracts primarily focus on the therapeutic potential of 2-PMPA. While some mention that it appears well-tolerated in preclinical studies, more comprehensive toxicological data is not discussed.
Q16: What strategies are being explored to improve the delivery of 2-PMPA to the brain?
A16: The blood-brain barrier limits 2-PMPA's brain penetration. Prodrug strategies using promoieties like ODOL aim to enhance its ability to cross this barrier []. Additionally, research is exploring dendrimer conjugation to deliver 2-PMPA selectively to activated glia in the brain, showing promise for treating cognitive impairment in conditions like multiple sclerosis (MS) [].
Q17: Are there any biomarkers being investigated for monitoring 2-PMPA treatment response?
A17: While the abstracts don't specify biomarkers for treatment response, they highlight the use of imaging techniques like Positron Emission Tomography (PET) with radiolabeled 2-PMPA derivatives to visualize and quantify GCPII levels in vivo. This approach could potentially be used to monitor target engagement and treatment efficacy [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。